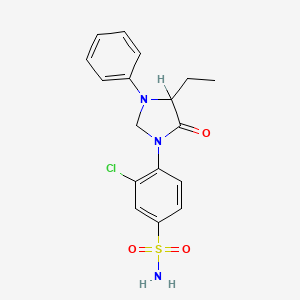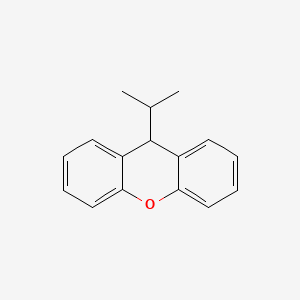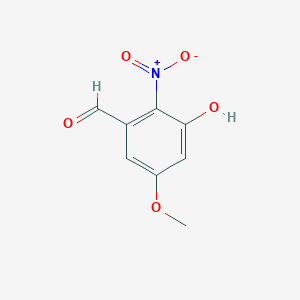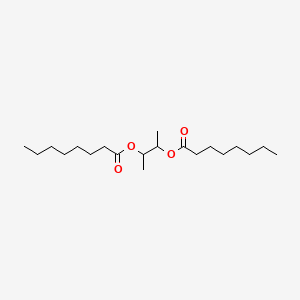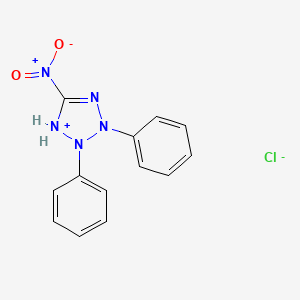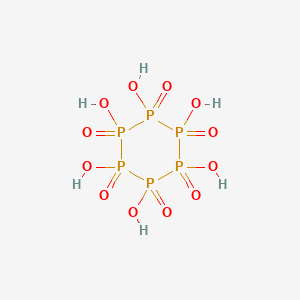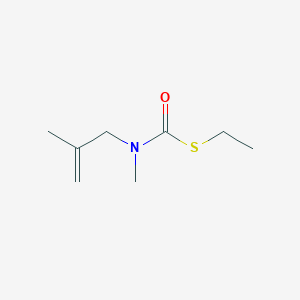![molecular formula C24H34N4O2 B14486782 N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline CAS No. 64193-76-6](/img/structure/B14486782.png)
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by coupling with a nitro-substituted aromatic compound. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dihexylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of N,N-Dihexyl-4-[(E)-(4-aminophenyl)diazenyl]aniline.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Substitution: Formation of substituted derivatives with functional groups like nitro, sulfonic acid, or halogens.
Aplicaciones Científicas De Investigación
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can then interact with biological molecules. The pathways involved include:
Reduction Pathway: The azo group is reduced to form aromatic amines, which can bind to proteins and nucleic acids.
Electrophilic Substitution: The aromatic rings can undergo substitution reactions, leading to the formation of various derivatives that can interact with different molecular targets.
Comparación Con Compuestos Similares
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline can be compared with other azo compounds such as:
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of hexyl groups, which influence its solubility, reactivity, and application potential. The hexyl groups provide hydrophobic characteristics, making it suitable for applications in non-polar environments.
Propiedades
Número CAS |
64193-76-6 |
|---|---|
Fórmula molecular |
C24H34N4O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
N,N-dihexyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C24H34N4O2/c1-3-5-7-9-19-27(20-10-8-6-4-2)23-15-11-21(12-16-23)25-26-22-13-17-24(18-14-22)28(29)30/h11-18H,3-10,19-20H2,1-2H3 |
Clave InChI |
UTGKEUFBMXSHAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)


